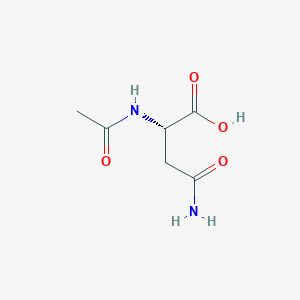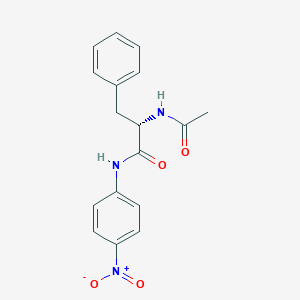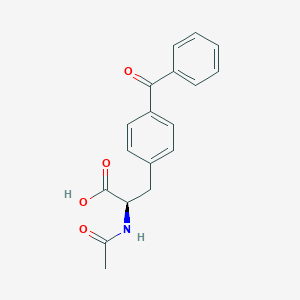
N-乙酰天冬酰胺
描述
N-Acetyl-L-asparagine, also known as N-Acetylasparagine, belongs to the class of organic compounds known as N-acyl-alpha amino acids . It is an endogenous metabolite that exists in the human brain .
Synthesis Analysis
N-Acetyl amino acids can be produced either via direct synthesis of specific N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins by specific hydrolases . In brown adipocytes, which show high expression of the NAA-producing and the NAA-cleaving enzyme, the metabolism of NAA has been implicated in lipid synthesis and histone acetylation .
Molecular Structure Analysis
The molecular formula of N-Acetylasparagine is C6H10N2O4 . Its average mass is 174.155 Da and its monoisotopic mass is 174.064056 Da .
Chemical Reactions Analysis
N-Acetylasparagine is an important metabolite in the Krebs cycle and plays a role in the synthesis of proteins, hormones, and other biological molecules. It has been implicated in lipid synthesis and histone acetylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Acetylasparagine are largely determined by its molecular structure. It is an organic compound known as N-acyl-alpha amino acids . The molecular formula of N-Acetylasparagine is C6H10N2O4 .
科学研究应用
与糖尿病 QTc 的关联
N-乙酰天冬酰胺与糖尿病中的 QTc 有关。 一项代谢组学研究发现,心脏代谢组学特征和激素状态的变化与长 QT 综合征、心脏性猝死和死亡率增加有关 . 该研究确定 N-乙酰天冬酰胺是一种潜在的新型标记物,可以补充对这些患者的诊断 .
参与代谢途径
N-乙酰天冬酰胺参与多种代谢途径。 它是其前体 L-天冬酰胺的酶促途径的一部分 . 与 N-乙酰天冬酰胺相关的其他途径包括尿素循环以及精氨酸、脯氨酸、谷氨酸、天冬氨酸和天冬酰胺的代谢 .
在心脏代谢组学特征中的作用
N-乙酰天冬酰胺在心脏代谢组学特征中起作用。 它已被确定为在 T1 和 T2 时相关模块中常见的代谢物 .
心血管疾病中的潜在生物标志物
鉴于其与糖尿病中的 QTc 的关联及其在心脏代谢组学特征中的作用,N-乙酰天冬酰胺可能作为心血管疾病的生物标志物 .
在尿素循环中的作用
N-乙酰天冬酰胺参与尿素循环 . 尿素循环是一系列生化反应,在哺乳动物中,这些反应在肝脏中将含氮废物转化为尿素。
在氨基酸代谢中的作用
N-乙酰天冬酰胺参与多种氨基酸的代谢,包括精氨酸、脯氨酸、谷氨酸、天冬氨酸和天冬酰胺 . 这些氨基酸在各种生物过程中发挥着至关重要的作用,包括蛋白质合成、能量产生和神经传递。
作用机制
Target of Action
N-Acetylasparagine, also known as N-Acetyl-L-asparagine, primarily targets the Arylamine N-acetyltransferase 1 (NAT1) enzyme . NAT1 is a phase-II xenobiotic metabolizing enzyme that is expressed in most human tissues . It plays a pivotal role in the metabolism of carcinogens and is a drug target for cancer prevention and/or treatment .
Mode of Action
N-Acetylasparagine interacts with its target, NAT1, through a process known as N-acetylation . This process involves the transfer of an acetyl group from an acetyl donor (such as acetyl-CoA) to the amino group of asparagine, forming N-Acetylasparagine . This interaction results in changes in cellular metabolism, particularly in cancer cells .
Biochemical Pathways
N-Acetylasparagine is involved in several biochemical pathways. It is produced either via direct synthesis by specific N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins by specific hydrolases . In cancer cells, the upregulation of NAT1 expression catalyzes the synthesis of asparagine via various signaling pathways to meet the needs of growth .
Pharmacokinetics
It is known that n-acetylcysteine (n-ac), a related compound, can significantly increase the plasma level of glutathione in humans . This suggests that N-Acetylasparagine may have similar properties, potentially impacting its bioavailability.
Result of Action
The action of N-Acetylasparagine has significant molecular and cellular effects. In breast cancer cells, varying levels of NAT1 N-acetylation activity have been shown to differentially affect cellular metabolism . High levels of asparagine have been shown to increase the metastasis and invasive ability of breast cancer cells .
Action Environment
The action of N-Acetylasparagine can be influenced by environmental factors. For example, under conditions of visual deprivation, the level of N-acetyl-L-aspartic acid was considerably increased in visual cortex tissues . This suggests that environmental factors such as light exposure could potentially influence the action, efficacy, and stability of N-Acetylasparagine.
未来方向
N-Acetylasparagine has been reported to have a role outside the brain, particularly in brown adipocytes . Increased expression of N-acetyltransferase 8-like (Nat8l), the gene encoding the NAA synthesizing enzyme, induces de novo lipogenesis and the brown adipocyte phenotype . It remains to be addressed whether NAA per se and/or its catabolism to acetate and aspartate, metabolites that have both been implicated in tumor growth, are valuable targets for future therapies .
属性
IUPAC Name |
(2S)-2-acetamido-4-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFOXFJUNFFYMO-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401035921 | |
| Record name | N2-Acetyl-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylasparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4033-40-3 | |
| Record name | N-Acetylasparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4033-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylasparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-Acetyl-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-acetyl-L-asparagine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLASPARAGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0P42N84Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylasparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of N-Acetyl-L-asparagine?
A1: N-Acetyl-L-asparagine, also known as N-acetylasparagine, is a derivative of the amino acid asparagine.
Q2: Can you elaborate on the role of N-Acetyl-L-asparagine in breast cancer?
A3: Research suggests that N-Acetyl-L-asparagine is involved in the metabolic reprogramming that occurs in breast cancer cells. [] A study utilizing untargeted metabolomics identified N-Acetyl-L-asparagine as one of the differentially expressed metabolites between benign and malignant breast tumors. [] This difference in levels indicates a potential role for N-Acetyl-L-asparagine in breast cancer development or progression. Further research is needed to fully elucidate its specific role and potential as a diagnostic or therapeutic target.
Q3: How does the peptide bond influence the fluorescence of N-Acetyl-L-asparagine?
A4: While N-Acetyl-L-asparagine itself doesn't contain an indole ring responsible for fluorescence, studies with model compounds have shown that the peptide bond can quench indole fluorescence. [] This quenching effect is attributed to electron transfer from the excited indole ring to the peptide bond. [] The rate of quenching depends on the number and proximity of peptide bonds to the indole ring. [] For example, N-Acetyl-L-asparagine, with its two amide groups, exhibits a quenching rate constant of 8.8 × 107 M-1 s-1. []
Q4: What is the conformational flexibility of N-Acetyl-L-asparagine?
A5: Theoretical conformational analysis using mechanical molecular models has been performed on N-Acetyl-L-asparagine. [] This analysis revealed that hydrogen bonding between the side chain and the backbone significantly influences the molecule's preferred conformations. [] The study highlighted the role of these interactions in stabilizing particular conformations and influencing the side chain's mobility. []
Q5: Are there any known inhibitors of enzymes that interact with N-Acetyl-L-asparagine?
A6: While specific inhibitors targeting enzymes directly interacting with N-Acetyl-L-asparagine haven't been explicitly mentioned in the provided excerpts, the research highlights an interesting connection to lipstatin. Lipstatin, a known pancreatic lipase inhibitor, shares structural similarities with N-Acetyl-L-asparagine. [] This structural resemblance could offer insights into potential enzymatic interactions and inhibition mechanisms related to N-Acetyl-L-asparagine.
Q6: What analytical techniques are used to study N-Acetyl-L-asparagine?
A6: Various analytical techniques are employed to study N-Acetyl-L-asparagine, including:
- Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools for structural characterization. [, ]
- Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry are employed for separating, identifying, and quantifying N-Acetyl-L-asparagine in complex mixtures, especially in biological samples. []
- Computational Chemistry: Molecular modeling and simulation studies are conducted to understand the conformational dynamics and interactions of N-Acetyl-L-asparagine. []
Q7: What is the historical context of N-Acetyl-L-asparagine research?
A8: While a comprehensive historical account is not provided in the excerpts, the research on N-Acetyl-L-asparagine has evolved from early conformational analyses using molecular models [] to more recent investigations into its role as a potential biomarker for diseases like breast cancer. [, ] The development of advanced analytical techniques, such as high-throughput metabolomics, has significantly contributed to our understanding of this molecule's biological relevance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















